N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Description
N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The research on compounds structurally related to N-(4-acetamido-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide mainly explores their synthesis and the formation of heterocyclic compounds. For instance, studies have investigated reactions involving thiophene carboxamide derivatives, demonstrating the synthesis of various heterocyclic structures such as thieno[2,3-d]pyrimidines through different chemical reactions, including those facilitated by microwave irradiation and specific reagents (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009; Pokhodylo, Shyyka, Savka, & Obushak, 2010). These reactions often yield a variety of derivatives with potential for further chemical and biological exploration.
Biological Activity
Some studies have explored the biological activities of related compounds, focusing on their potential as antibiotic, antimicrobial, and anticancer agents. For instance, compounds synthesized from thiophene-2-carboxamide derivatives have been evaluated for their antibiotic and antimicrobial activities against various bacterial strains, suggesting their potential utility in developing new therapeutic agents (Ahmed, 2007). Additionally, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific thiophene carboxamide reactions have shown analgesic and anti-inflammatory activities, indicating their promise as pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modifications and Derivatives
Further research has involved the creation of Schiff bases from thiophene-3-carboxamide derivatives, examining their antimicrobial activity and providing insights into the structural requirements for biological efficacy. These studies underscore the importance of chemical modifications in enhancing or diversifying the biological activities of such compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
properties
IUPAC Name |
N-[4-acetamido-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S2/c1-11(25)20-16-15(22-17(27)13-8-5-9-29-13)18(28)24-19(23-16)30-10-14(26)21-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,21,26)(H,22,27)(H2,20,23,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGCSAVNAYFZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2CCCCC2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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